molecular formula C8H7BrF2O2 B1376383 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene CAS No. 1095544-42-5

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

Cat. No. B1376383
M. Wt: 253.04 g/mol
InChI Key: LPURZHJEIQLIKK-UHFFFAOYSA-N
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Description

“4-Bromo-1-(difluoromethoxy)-2-methoxybenzene” is a chemical compound with the CAS Number: 888327-32-0 . It has a molecular weight of 237.04 . The IUPAC name for this compound is 4-bromo-2-methylphenyl difluoromethyl ether .


Molecular Structure Analysis

The InChI code for “4-Bromo-1-(difluoromethoxy)-2-methoxybenzene” is 1S/C8H7BrF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Chiral Compounds

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene and its derivatives are used in the synthesis of chiral compounds. For instance, they serve as precursors in the synthesis of chiral liquid crystals, highlighting their importance in the development of materials with specific optical properties. The synthesis involves reactions with various reagents, leading to compounds whose mesogenic properties are significantly influenced by the substituents on the phenyl ring (Bertini et al., 2003).

Precursor in Synthesis of Bioisosteric Compounds

The compound is also used as a starting material in the synthesis of bioisosteric analogs of pharmacologically relevant compounds. For instance, a derivative was synthesized from 1-benzyloxy-4-bromo-2-methoxybenzene, which involved steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization (Shishov et al., 2014).

Applications in Electrochemistry

In the field of electrochemistry, 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene and similar compounds are studied for their behavior in various reactions. For instance, studies have been conducted on the electrochemical fluorination of aromatic compounds, analyzing the formation mechanisms of different fluorinated products and the factors influencing these reactions (Horio et al., 1996).

Enhancing Battery Safety and Efficiency

The compound has shown potential in improving the safety and efficiency of lithium-ion batteries. As a novel bi-functional electrolyte additive, it can form a protective polymer film to prevent voltage rise during overcharging and enhance the thermal stability of batteries without affecting their normal cycle performance (Zhang, 2014).

Development of Liquid Crystals

Derivatives of 4-Bromo-1-(difluoromethoxy)-2-methoxybenzene are integral in synthesizing novel series of monomers, which exhibit liquid crystalline behavior. These developments are crucial for advancing technologies reliant on liquid crystal displays and other optical applications (Wang et al., 2000).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c1-12-7-4-5(9)2-3-6(7)13-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPURZHJEIQLIKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(difluoromethoxy)-2-methoxybenzene

CAS RN

1095544-42-5
Record name 5-Bromo-2-(difluoromethoxy)anisole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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